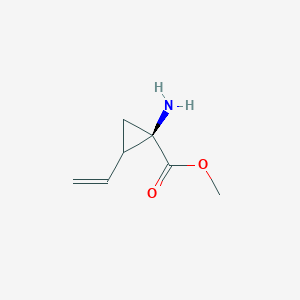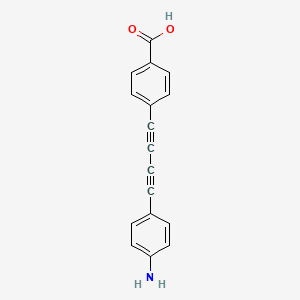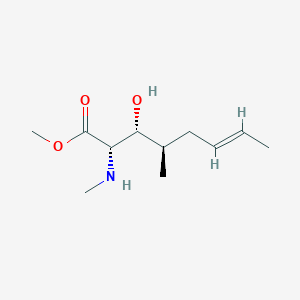
Methyl (2S,3R,4R,6E)-3-hydroxy-2-(methylamino)-4-methyl-6-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate may involve large-scale esterification processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the oct-6-enoate moiety can be reduced to form a saturated ester.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and methylamino groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoate: Lacks the double bond present in methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate.
Methyl (2S,3R,4R,6E)-3-hydroxy-4-ethyl-2-(methylamino)oct-6-enoate: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
methyl (E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-8(2)10(13)9(12-3)11(14)15-4/h5-6,8-10,12-13H,7H2,1-4H3/b6-5+/t8-,9+,10-/m1/s1 |
Clave InChI |
OWQHDOCNDDUTOX-RNWMEYJFSA-N |
SMILES isomérico |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)OC)NC)O |
SMILES canónico |
CC=CCC(C)C(C(C(=O)OC)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



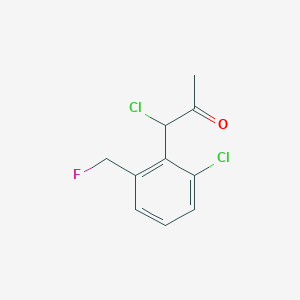
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)

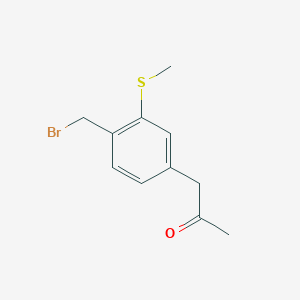
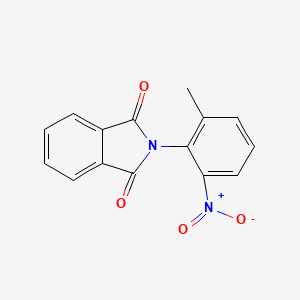

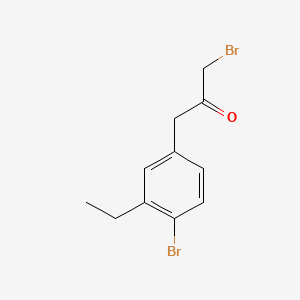
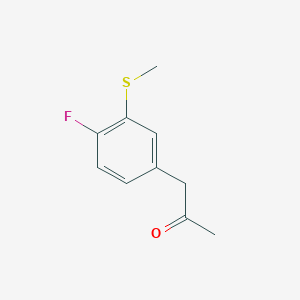
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
